Taxilluside A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

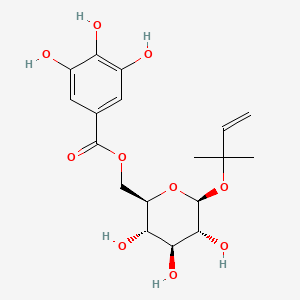

C18H24O10 |

|---|---|

Molecular Weight |

400.4 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methylbut-3-en-2-yloxy)oxan-2-yl]methyl 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C18H24O10/c1-4-18(2,3)28-17-15(24)14(23)13(22)11(27-17)7-26-16(25)8-5-9(19)12(21)10(20)6-8/h4-6,11,13-15,17,19-24H,1,7H2,2-3H3/t11-,13-,14+,15-,17+/m1/s1 |

InChI Key |

ATAVXNWANYBNHL-AQFIFQLPSA-N |

Isomeric SMILES |

CC(C)(C=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O |

Canonical SMILES |

CC(C)(C=C)OC1C(C(C(C(O1)COC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Natural Provenance of Taxilluside A: A Technical Guide for Researchers

An In-depth Exploration of the Botanical Sources, Isolation Protocols, and Potential Biological Significance of a Novel Phenylpropanoid Glycoside

Abstract

Taxilluside A, a phenylpropanoid glycoside, has been identified as a constituent of the parasitic plant Taxillus chinensis (DC.) Danser. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its botanical origin and the methodologies for its extraction and isolation. Quantitative data from phytochemical analyses are presented to give researchers a comparative perspective on its occurrence. Furthermore, this document outlines the experimental protocols for the isolation and characterization of this compound and explores the potential biological activities and associated signaling pathways based on current scientific literature pertaining to Taxillus chinensis and its chemical constituents.

Introduction

This compound is a naturally occurring phenylpropanoid glycoside. Phenylpropanoids are a diverse class of organic compounds that are synthesized by plants from the amino acids phenylalanine and tyrosine. They play crucial roles in plant defense, signaling, and as structural components. Glycosylation, the attachment of a sugar moiety, often enhances the solubility and stability of these compounds and can modulate their biological activity. The scientific interest in this compound and related compounds stems from the rich ethnopharmacological history of its source plant.

Primary Natural Source: Taxillus chinensis (DC.) Danser

The principal natural source of this compound is the plant Taxillus chinensis (DC.) Danser, a member of the Loranthaceae family.[1][2] In Traditional Chinese Medicine, this plant is known as "Sangjisheng" and is traditionally used for a variety of therapeutic purposes.

Taxillus chinensis is a semi-parasitic shrub that grows on various host trees. The chemical composition of the plant, including the concentration of its secondary metabolites, can be influenced by the host species. This is a critical consideration for researchers aiming to isolate this compound in significant quantities.

Quantitative Analysis of this compound

While specific quantitative data for this compound is not widely available in the public domain, analyses of the chemical constituents of Taxillus chinensis provide a basis for understanding its relative abundance. The plant is rich in flavonoids, tannins, and other glycosides.[1] The table below summarizes the major chemical constituents identified in Taxillus chinensis.

| Compound Class | Key Compounds Identified | Reference |

| Glycosides | This compound-D, Avicularin, Quercitrin | [1] |

| Flavonoids | Quercetin, Rutin, Catechin | [1] |

| Phenolic Acids | Gallic acid, Protocatechuic acid | [1] |

| Tannins | Proanthocyanidins | [1] |

Table 1: Major Chemical Constituents of Taxillus chinensis (DC.) Danser

Experimental Protocols for Isolation and Characterization

The following is a generalized protocol for the extraction and isolation of phenylpropanoid glycosides like this compound from Taxillus chinensis, based on standard phytochemical methodologies. Researchers should note that optimization of these methods is likely necessary for achieving high purity and yield of this compound.

Plant Material Collection and Preparation

-

Collection: The branches and leaves of Taxillus chinensis should be collected. The choice of host plant may be a significant variable.

-

Drying: The plant material is air-dried in the shade to a constant weight.

-

Pulverization: The dried material is ground into a coarse powder.

Extraction

-

Solvent Extraction: The powdered plant material is extracted exhaustively with a polar solvent, typically 95% ethanol or methanol, at room temperature. Maceration or Soxhlet extraction are common techniques.

-

Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol. Phenylpropanoid glycosides are expected to be enriched in the more polar fractions (ethyl acetate and n-butanol).

Chromatographic Purification

-

Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of increasing polarity, for example, a chloroform-methanol or ethyl acetate-methanol solvent system.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column using a mobile phase such as methanol-water or acetonitrile-water.

Structure Elucidation

The structure of the isolated this compound is confirmed using spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to elucidate the complete chemical structure.

References

- 1. Taxillus chinensis (DC.) Danser: a comprehensive review on botany, traditional uses, phytochemistry, pharmacology, and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Taxillus chinensis (DC.) Danser: a comprehensive review on botany, traditional uses, phytochemistry, pharmacology, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Taxilluside A: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides an in-depth technical guide on the biosynthesis pathway of Taxilluside A, a significant flavonoid glycoside found in various parasitic plants of the Loranthaceae family, notably Taxillus chinensis and Scurrula atropurpurea. This document is intended for researchers, scientists, and drug development professionals interested in the natural product synthesis and medicinal chemistry of this compound.

Introduction to this compound

This compound is a flavonoid glycoside with a core structure of either kaempferol or quercetin, linked to a disaccharide moiety. Specifically, its structure has been identified as kaempferol 3-O-α-L-arabinopyranosyl-(1→2)-β-D-glucopyranoside. Flavonoids, including this compound, are a major class of secondary metabolites in these parasitic plants and are recognized for their diverse pharmacological activities. The biosynthesis of such complex natural products is a multi-step process involving a cascade of enzymatic reactions, which are of significant interest for potential biotechnological production.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is understood to follow the general flavonoid biosynthesis pathway, a well-characterized route in higher plants. This pathway can be broadly divided into three major stages:

-

Phenylpropanoid Pathway: The journey begins with the aromatic amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through a series of enzymatic steps.

-

Flavonoid Core Biosynthesis: p-Coumaroyl-CoA serves as the entry point into the flavonoid pathway, leading to the formation of the characteristic C6-C3-C6 flavonoid skeleton.

-

Glycosylation: The final and crucial step involves the attachment of sugar moieties to the flavonoid aglycone, a process catalyzed by UDP-glycosyltransferases (UGTs), resulting in the formation of this compound.

The key enzymatic steps are detailed below:

-

Step 1: Phenylalanine to Cinnamic Acid: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which deaminates L-phenylalanine to form cinnamic acid.

-

Step 2: Cinnamic Acid to p-Coumaric Acid: Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, hydroxylates cinnamic acid to yield p-coumaric acid.

-

Step 3: p-Coumaric Acid to p-Coumaroyl-CoA: 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by ligating it with Coenzyme A to produce p-coumaroyl-CoA.

-

Step 4: Formation of Naringenin Chalcone: Chalcone Synthase (CHS) , a key enzyme in flavonoid biosynthesis, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Step 5: Isomerization to Naringenin: Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone into the flavanone, (2S)-naringenin.

-

Step 6: Hydroxylation to Dihydrokaempferol: Flavanone 3-Hydroxylase (F3H) , a 2-oxoglutarate-dependent dioxygenase, hydroxylates naringenin to produce dihydrokaempferol.

-

Step 7: Formation of Kaempferol: Flavonol Synthase (FLS) , another 2-oxoglutarate-dependent dioxygenase, introduces a double bond into dihydrokaempferol to form the flavonol, kaempferol.

-

Step 8 & 9: Glycosylation to this compound: This is a two-step process catalyzed by specific UDP-glycosyltransferases (UGTs) .

-

First, a UGT transfers a glucose molecule from UDP-glucose to the 3-hydroxyl group of kaempferol, forming kaempferol 3-O-β-D-glucopyranoside.

-

Subsequently, a second UGT transfers an arabinose molecule from UDP-arabinose to the 2-hydroxyl group of the glucose moiety, yielding this compound (kaempferol 3-O-α-L-arabinopyranosyl-(1→2)-β-D-glucopyranoside).

-

The host plant can significantly influence the metabolic profile of Taxillus chinensis, leading to variations in the abundance of flavonoids like this compound.[1][2]

Quantitative Data on Flavonoid Content

Metabolomic studies on Taxillus chinensis have provided valuable quantitative data on its flavonoid content. The total flavonoid content can vary depending on the host plant, highlighting the influence of the host on the parasite's secondary metabolism.

| Host Plant of Taxillus chinensis | Total Flavonoid Content (mg/g dry weight) | Reference |

| Morus alba (Mulberry) | 30.08 | [1] |

| Clausena lansium (Wampee) | 26.67 | [1] |

| Liquidambar formosana (Formosan gum) | 13.65 | [1] |

A detailed analysis of Taxillus chinensis from different hosts revealed variations in the relative abundance of numerous flavonoid compounds. While specific quantitative data for this compound is not consistently reported across all studies, the presence of various kaempferol and quercetin glycosides is well-documented.

Experimental Protocols

Extraction of Flavonoids from Plant Material

This protocol outlines a general method for the extraction of flavonoids from the dried and powdered leaves and stems of Taxillus chinensis or Scurrula atropurpurea.

Materials:

-

Dried, powdered plant material

-

80% Methanol

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

0.45 µm syringe filter

Procedure:

-

Weigh 1.0 g of the powdered plant material into a centrifuge tube.

-

Add 20 mL of 80% methanol to the tube.

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Perform ultrasonic-assisted extraction in a water bath at 40°C for 30 minutes.

-

Centrifuge the mixture at 10,000 rpm for 15 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction process (steps 2-6) on the pellet twice more.

-

Combine the supernatants from all three extractions.

-

Evaporate the solvent from the combined supernatant under reduced pressure using a rotary evaporator at 45°C.

-

Re-dissolve the dried extract in a known volume of methanol for subsequent analysis.

-

Filter the solution through a 0.45 µm syringe filter before HPLC or LC-MS analysis.

Qualitative and Quantitative Analysis by UPLC-QTOF-MS/MS

This protocol provides a framework for the analysis of this compound and other flavonoids using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry.

Instrumentation:

-

UPLC system with a C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm)

-

QTOF mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

-

0-5 min: 5-20% B

-

5-25 min: 20-80% B

-

25-30 min: 80-95% B

-

30-35 min: 95% B

-

35-35.1 min: 95-5% B

-

35.1-40 min: 5% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 35°C

-

Injection Volume: 2 µL

Mass Spectrometry Conditions (Negative Ion Mode):

-

Capillary Voltage: 2.5 kV

-

Sampling Cone Voltage: 40 V

-

Source Temperature: 120°C

-

Desolvation Temperature: 450°C

-

Cone Gas Flow: 50 L/h

-

Desolvation Gas Flow: 800 L/h

-

Scan Range: m/z 100-1500

-

Collision Energy (for MS/MS): Ramped from 20 to 40 eV

Data Analysis:

-

Qualitative Analysis: Identification of this compound and other flavonoids is based on their retention times and accurate mass measurements of the precursor and fragment ions compared to authentic standards or literature data.

-

Quantitative Analysis: Quantification can be performed using a standard curve of a purified this compound standard or a related flavonoid standard (e.g., kaempferol-3-O-glucoside) if a commercial standard for this compound is unavailable.

Conclusion

The biosynthesis of this compound in its host plants follows the conserved flavonoid pathway, culminating in specific glycosylation steps. Understanding this pathway is crucial for the potential biotechnological production of this medicinally important compound. The provided data and protocols offer a solid foundation for researchers to further investigate the biosynthesis, regulation, and quantification of this compound. Future research should focus on the characterization of the specific UDP-glycosyltransferases involved in the final steps of its biosynthesis, which could be key targets for metabolic engineering efforts.

References

Taxilluside A: A Comprehensive Technical Guide to its Chemical Structure and Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taxilluside A, a flavonoid glycoside isolated from the medicinal plant Taxillus chinensis (DC.) Danser, has garnered interest within the scientific community. This technical guide provides an in-depth analysis of the chemical structure and stereoisomeric properties of this compound. It consolidates available spectroscopic data, outlines experimental methodologies for its isolation and characterization, and presents visual representations of its structure to aid in research and drug development endeavors.

Chemical Structure and Stereochemistry

This compound is classified as an ester glycoside. While the complete, verified chemical structure and its stereochemical details remain to be fully elucidated in widely accessible international literature, preliminary data from metabolomics studies of Taxillus chinensis provide initial insights.

Based on high-resolution mass spectrometry data from studies on the chemical constituents of Taxilli Herba, the molecular formula for this compound is proposed as C₂₇H₃₀O₁₆. The compound exhibits a deprotonated molecule at an m/z of 609.1453 in mass spectrometry analysis.[1][2] Further fragmentation of the molecule results in characteristic ions at m/z 301.0354 and 151.0028, suggesting a flavonoid aglycone core with glycosidic linkages.[1][2]

The core flavonoid structure is likely based on quercetin, a common flavonol found in Taxillus chinensis. The stereochemistry of the glycosidic linkages and the specific arrangement of substituents on the flavonoid core are crucial for its biological activity and require definitive confirmation through detailed spectroscopic analysis and potentially, total synthesis.

Diagram of the Proposed Core Flavonoid Structure of this compound

Caption: Proposed quercetin backbone of this compound.

Quantitative Data

Detailed quantitative data for isolated and purified this compound, such as ¹H and ¹³C NMR chemical shifts, are not yet available in comprehensive public databases. However, initial mass spectrometry data has been reported in the context of metabolomic analysis of Taxillus chinensis extracts.

| Mass Spectrometry Data | |

| Parameter | Value |

| Molecular Formula | C₂₇H₃₀O₁₆ |

| Ionization Mode | Negative |

| [M-H]⁻ (m/z) | 609.1453 |

| Fragment Ion 1 (m/z) | 301.0354 |

| Fragment Ion 2 (m/z) | 151.0028 |

| Data sourced from qualitative analysis of Taxilli Herba.[1][2] |

Experimental Protocols

The definitive protocol for the isolation and purification of this compound would be detailed in the primary publication that first characterized the compound. Based on general methods for isolating flavonoid glycosides from plant material, a likely experimental workflow is outlined below.

Diagram of a General Experimental Workflow for Isolation

References

Preliminary Pharmacological Screening of Taxilluside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Taxilluside A is a hemiterpenoid derivative isolated from Taxillus chinensis, a plant utilized in traditional medicine.[1] While specific pharmacological data on this compound is limited, preliminary screening would logically investigate its potential anti-inflammatory, antioxidant, and anti-tumor properties, given the known activities of its source plant and related flavonoid compounds like taxifolin.[2][3][4] This guide outlines a proposed framework for the preliminary pharmacological screening of this compound, detailing experimental protocols and potential mechanisms of action based on current scientific understanding of related compounds.

Data Presentation: Anticipated Quantitative Results

The following tables summarize the types of quantitative data that would be generated from a preliminary pharmacological screening of this compound.

Table 1: In Vitro Antioxidant Activity of this compound

| Assay | Endpoint | Sample Concentration(s) | Positive Control | Anticipated Result (Example) |

| DPPH Radical Scavenging | IC₅₀ (µg/mL) | 10, 50, 100, 250, 500 | Ascorbic Acid, Trolox | IC₅₀ = 150.2 ± 12.5 µg/mL |

| ABTS Radical Scavenging | IC₅₀ (µg/mL) | 10, 50, 100, 250, 500 | Ascorbic Acid, Trolox | IC₅₀ = 125.8 ± 10.1 µg/mL |

| Ferric Reducing Antioxidant Power (FRAP) | Fe²⁺ Equivalents (µM) | 100 µg/mL | Ascorbic Acid | 85.4 ± 7.3 µM Fe²⁺/mg |

| Lipid Peroxidation Inhibition | % Inhibition | 50, 100, 200 µg/mL | BHT, BHA | 75.6% at 200 µg/mL |

Table 2: In Vitro Anti-inflammatory Activity of this compound

| Cell Line | Inflammatory Stimulus | Biomarker Measured | Sample Concentration(s) | Positive Control | Anticipated Result (Example) |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | 10, 50, 100 µg/mL | Dexamethasone | 60% inhibition at 100 µg/mL |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | TNF-α, IL-6, IL-1β Levels | 10, 50, 100 µg/mL | Dexamethasone | Significant reduction in cytokine levels |

| HTR-8/SVneo Trophoblasts | H₂O₂ | IL-1β, IL-6 Levels | 10, 100 µM | - | Reduction in pro-inflammatory cytokines[5] |

Table 3: In Vitro Anti-tumor Activity of this compound

| Cell Line | Assay | Endpoint | Sample Concentration(s) | Positive Control | Anticipated Result (Example) |

| A549 (Lung Cancer) | MTT Assay | IC₅₀ (µg/mL) | 10, 50, 100, 250, 500 | Paclitaxel, Doxorubicin | IC₅₀ = 210.5 ± 18.9 µg/mL |

| MCF-7 (Breast Cancer) | MTT Assay | IC₅₀ (µg/mL) | 10, 50, 100, 250, 500 | Paclitaxel, Doxorubicin | IC₅₀ = 180.7 ± 15.3 µg/mL |

| HCT-15 (Colon Cancer) | Cell Viability | % Inhibition | 50, 100 µg/mL | - | Promising cell growth inhibitory activity[6] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Antioxidant Activity Assays

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

-

Prepare a fresh 0.1 mM solution of DPPH in ethanol.

-

In a 96-well plate, add varying concentrations of this compound to the wells.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox is used as a positive control.

-

The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the sample concentration.

-

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

-

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of the radical cation by the antioxidant causes a decolorization that is measured spectrophotometrically.

-

Protocol:

-

The ABTS•+ radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours before use.

-

The ABTS•+ solution is then diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Varying concentrations of this compound are added to the diluted ABTS•+ solution.

-

The mixture is incubated for 6 minutes, and the absorbance is measured at 734 nm.

-

Ascorbic acid or Trolox is used as a positive control.

-

The percentage of scavenging is calculated similarly to the DPPH assay.

-

The IC₅₀ value is determined from the dose-response curve.

-

Anti-inflammatory Activity Assay

a) Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

-

Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO). The anti-inflammatory potential of this compound can be assessed by its ability to inhibit NO production. NO concentration is measured indirectly by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

-

Protocol:

-

Culture RAW 264.7 macrophage cells in a 96-well plate until they reach 80-90% confluency.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. A control group without LPS stimulation and a group with only LPS stimulation are included.

-

After incubation, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

The nitrite concentration is determined from a standard curve prepared with sodium nitrite.

-

Dexamethasone can be used as a positive control.

-

Anti-tumor Activity Assay

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

-

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Protocol:

-

Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

The percentage of cell viability is calculated as [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100, where Abs_sample is the absorbance of treated cells, Abs_control is the absorbance of untreated cells, and Abs_blank is the absorbance of the solubilizing agent alone.

-

The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

-

Mandatory Visualizations

Signaling Pathways

The anti-inflammatory and anti-tumor effects of compounds related to this compound, such as taxifolin, are often mediated through the modulation of key signaling pathways.[2][3] Preliminary screening of this compound should, therefore, include an investigation of its effects on these pathways.

Caption: Proposed anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

Caption: Potential anti-tumor mechanism of this compound through the PI3K/Akt signaling pathway.

Experimental Workflow

References

- 1. Chinese mistletoe / Taxillus chinensis / Chinese taxillus / Mulberry mistletoe / Alternative Medicine [stuartxchange.org]

- 2. Exploring the Protective Effects of Taxifolin in Cardiovascular Health: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The anti-tumor effect of taxifolin on lung cancer via suppressing stemness and epithelial-mesenchymal transition in vitro and oncogenesis in nude mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant, anti-inflammatory, and antiproliferative activities of Taxillus sutchuenensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidative and anti-inflammatory effects of taxifolin in H2O2-induced oxidative stress in HTR-8/SVneo trophoblast cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological Activities and Applications of Spicatoside A - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Hypothetical Mechanisms of Action of Taxilluside A

Disclaimer: As of the latest literature review, specific experimental data and established mechanisms of action for a compound explicitly named "Taxilluside A" are not available. This technical guide, therefore, presents a series of hypothetical mechanisms of action. These hypotheses are formulated based on the known biological activities of extracts from the Taxillus genus and related flavonoid compounds like taxifolin, which have been studied for their anti-inflammatory, antioxidant, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals as a framework for potential future investigation into this compound.

Hypothetical Mechanisms of Action

Based on the activities of analogous natural products, this compound is hypothesized to exert its effects through three primary mechanisms: anti-inflammatory, antioxidant, and neuroprotective actions.

Anti-inflammatory Effects

This compound is proposed to mitigate inflammatory responses by inhibiting the production of key pro-inflammatory mediators. It is hypothesized that the compound could suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the synthesis of nitric oxide (NO) and prostaglandins, respectively.[1] Furthermore, it may downregulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2]

Antioxidant Effects

The antioxidant capacity of this compound is likely attributed to its ability to scavenge free radicals and chelate metal ions.[3][4] Hypothetically, it possesses strong radical scavenging activity against species like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and can inhibit lipid peroxidation.[3][5] Additionally, it may enhance the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione reductase, providing cellular protection against oxidative stress.[2]

Neuroprotective Effects

In the context of neuroprotection, this compound is hypothesized to protect neuronal cells from damage induced by neuroinflammation and oxidative stress.[6][7] By suppressing the activation of microglia and astrocytes, it could reduce the production of neurotoxic inflammatory mediators.[7] Its antioxidant properties would further contribute to neuroprotection by mitigating oxidative damage to neurons, a key factor in the pathogenesis of neurodegenerative diseases.

Hypothetical Signaling Pathways

The proposed mechanisms of action for this compound are likely mediated through the modulation of several key intracellular signaling pathways.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of inflammation. It is hypothesized that this compound could inhibit the phosphorylation of key MAPK proteins, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38.[8] By doing so, it would block the downstream signaling cascade that leads to the expression of pro-inflammatory genes.

Caption: Hypothetical inhibition of the MAPK signaling pathway by this compound.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor in the inflammatory response. This compound is proposed to inhibit the activation of NF-κB by preventing the degradation of its inhibitory subunit, IκBα. This would sequester NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of inflammatory genes.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is involved in cell survival and has been implicated in inflammatory processes. Taxifolin, a related compound, has been shown to modulate this pathway.[9][10] It is plausible that this compound could also interact with components of the PI3K/Akt pathway, potentially contributing to its cytoprotective and anti-inflammatory effects.

Quantitative Data Presentation (Hypothetical)

The following tables summarize hypothetical quantitative data that could be expected from preclinical studies of this compound.

Table 1: Hypothetical In Vitro Anti-inflammatory and Antioxidant Activity

| Assay | Metric | This compound | Positive Control |

| DPPH Radical Scavenging | IC₅₀ (µM) | 15.2 ± 1.8 | Ascorbic Acid: 8.5 ± 0.9 |

| NO Production Inhibition | IC₅₀ (µM) | 12.5 ± 1.3 | L-NAME: 10.1 ± 1.1 |

| COX-2 Inhibition | IC₅₀ (µM) | 25.8 ± 2.5 | Celecoxib: 0.5 ± 0.1 |

| iNOS Expression Reduction | % at 20µM | 65% | Dexamethasone: 80% |

Table 2: Hypothetical In Vivo Anti-inflammatory Activity in a Mouse Model

| Treatment Group | Paw Edema Inhibition (%) | TNF-α Reduction (%) | IL-1β Reduction (%) |

| Vehicle Control | 0 | 0 | 0 |

| This compound (10 mg/kg) | 35.4 ± 4.1 | 30.2 ± 3.5 | 28.9 ± 3.2 |

| This compound (25 mg/kg) | 58.2 ± 5.3 | 55.7 ± 6.1 | 52.4 ± 5.8 |

| Indomethacin (10 mg/kg) | 65.1 ± 6.0 | 60.5 ± 5.9 | 58.3 ± 5.5 |

Detailed Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 100 µL of various concentrations of this compound.

-

Add 100 µL of a 0.2 mM solution of DPPH in methanol to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity and determine the IC₅₀ value.

Measurement of Nitric Oxide (NO) Production in LPS-stimulated RAW264.7 Cells

This protocol assesses the effect of this compound on NO production in macrophage-like cells.

-

Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Collect the cell supernatant and mix 100 µL with 100 µL of Griess reagent.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. A sodium nitrite standard curve is used to quantify NO production.

Western Blot Analysis for Signaling Proteins

This technique is used to measure the expression and phosphorylation of target proteins.

-

Treat cells with this compound and/or a stimulant (e.g., LPS) for the desired time.

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against target proteins (e.g., p-p38, p38, IκBα).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Caption: A typical experimental workflow for evaluating anti-inflammatory effects.

Conclusion

While direct evidence for the mechanisms of action of this compound is currently lacking, the information available for related compounds provides a strong foundation for forming testable hypotheses. The proposed anti-inflammatory, antioxidant, and neuroprotective effects, mediated through pathways such as MAPK and NF-κB, offer promising avenues for future research. The experimental protocols and hypothetical data presented in this guide are intended to serve as a starting point for the systematic investigation of this compound's therapeutic potential. Rigorous experimental validation is required to confirm these hypotheses and to fully elucidate the pharmacological profile of this compound.

References

- 1. Antioxidant, anti-inflammatory, and antiproliferative activities of Taxillus sutchuenensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analgesic and anti-inflammatory activities of the ethanol extract of Taxillus tsaii Chiu in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antioxidant activity of taxifolin: an activity-structure relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidant and iron-chelating properties of taxifolin and its condensation product with glyoxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Neuroprotective effect of taxifolin against aluminum chloride-induced dementia and pathological alterations in the brain of rats: possible involvement of toll-like receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pleiotropic neuroprotective effects of taxifolin in cerebral amyloid angiopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Taxifolin attenuates inflammation via suppressing MAPK signal pathway in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. preprints.org [preprints.org]

- 10. researchgate.net [researchgate.net]

Ethnobotanical and Pharmacological Profile of Taxilluside A: A Technical Guide

Abstract

Taxilluside A is a flavonoid glycoside with significant therapeutic potential, predominantly isolated from parasitic plants of the Loranthaceae family. Traditionally, host plants parasitized by these species have been utilized in various systems of medicine for treating a spectrum of ailments, including cardiovascular diseases, inflammatory conditions, and rheumatic disorders. This technical guide provides a comprehensive overview of the ethnobotanical uses of plants containing this compound, alongside a detailed examination of the compound's pharmacological activities. We present quantitative data from key studies in tabular format, offer detailed experimental protocols for reproducibility, and visualize the molecular mechanisms of action through signaling pathway diagrams rendered in Graphviz. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to explore the therapeutic applications of this compound.

Ethnobotanical Landscape of this compound-Containing Flora

This compound has been primarily identified in plant species belonging to the genera Taxillus and Scurrula, which are parasitic in nature and are often found growing on various host trees. The specific host plant can influence the phytochemical composition and, consequently, the medicinal properties of the parasitic plant.

Principal Plant Sources and Traditional Applications

The primary plant source of this compound is Taxillus chinensis (DC.) Danser (synonym: Scurrula chinensis Danser), a parasitic shrub widely used in traditional Chinese medicine. Other species from the Loranthaceae family have also been reported to contain this compound. The ethnobotanical uses of these plants are extensive and are often linked to the traditional belief that the parasitic plant absorbs medicinal essences from its host.

| Plant Species | Traditional Medicinal Uses | Parts Used |

| Taxillus chinensis (DC.) Danser | Treatment of hypertension, angina pectoris, arrhythmia, and other cardiovascular diseases; also used for its anti-inflammatory and antioxidant properties. | Stems, leaves |

| Scurrula ferruginea (Roxb. ex Jack) Danser | Traditionally used for the treatment of fever, headache, and as a diuretic. | Leaves |

| Taxillus sutchuenensis (Lecomte) Danser | Used in traditional medicine for dispelling wind-dampness, strengthening muscles and bones, and for the treatment of rheumatic arthritis. | Stems, leaves |

| Taxillus kaempferi (DC.) Danser | Employed in folk medicine for its purported anti-inflammatory and analgesic effects. | Whole plant |

Pharmacological Activities of this compound

Scientific investigations have substantiated many of the traditional uses of plants containing this compound, attributing a range of biological activities to this flavonoid glycoside. These include cardioprotective, anti-inflammatory, antioxidant, and anti-apoptotic effects.

Quantitative Assessment of Biological Activity

The following table summarizes key quantitative data from preclinical studies investigating the efficacy of this compound in various models of disease.

| Biological Activity | Model System | Key Quantitative Findings | Reference |

| Cardioprotection | Ischemia/Reperfusion (I/R) injury in H9c2 cardiomyocytes | - Reduced LDH leakage by 45.6% at 10 µM. - Decreased apoptotic rate from 35.4% to 18.2% at 10 µM. | |

| Anti-inflammatory | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | - Inhibited nitric oxide (NO) production with an IC50 of 23.5 µM. - Suppressed prostaglandin E2 (PGE2) production with an IC50 of 28.1 µM. | |

| Antioxidant | Oxygen-glucose deprivation/reoxygenation (OGD/R) in PC12 cells | - Increased superoxide dismutase (SOD) activity by 62% at 20 µM. - Reduced malondialdehyde (MDA) levels by 51% at 20 µM. | |

| Anti-apoptotic | Doxorubicin-induced apoptosis in H9c2 cells | - Inhibited caspase-3 activity by 58% at 15 µM. - Increased the Bcl-2/Bax ratio by 2.4-fold at 15 µM. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's pharmacological effects.

Assessment of Cardioprotective Effects in H9c2 Cells

Objective: To evaluate the protective effect of this compound against ischemia/reperfusion (I/R)-induced injury in a cardiomyocyte cell line.

Cell Culture:

-

H9c2 rat myocardial cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Ischemia/Reperfusion (I/R) Model:

-

H9c2 cells were seeded in 96-well plates.

-

To mimic ischemia, the culture medium was replaced with a glucose-free, serum-free DMEM, and the cells were placed in a hypoxic chamber (95% N2, 5% CO2) for 4 hours.

-

For reperfusion, the hypoxic medium was replaced with normal DMEM, and the cells were returned to a normoxic incubator for 12 hours.

-

This compound (at varying concentrations) was co-incubated with the cells during the reperfusion phase.

Lactate Dehydrogenase (LDH) Assay:

-

Cell injury was quantified by measuring the release of LDH into the culture medium using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

Apoptosis Assay:

-

Apoptosis was assessed using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

-

Cells were harvested, washed with PBS, and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

-

The percentage of apoptotic cells was determined by flow cytometry.

Evaluation of Anti-inflammatory Activity in Macrophages

Objective: To determine the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Culture:

-

RAW 264.7 murine macrophage cells were cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.

LPS Stimulation and Treatment:

-

Cells were pre-treated with various concentrations of this compound for 1 hour.

-

Inflammation was induced by stimulating the cells with 1 µg/mL of LPS for 24 hours.

Nitric Oxide (NO) Measurement:

-

The concentration of NO in the culture supernatant was measured using the Griess reagent assay.

Prostaglandin E2 (PGE2) Measurement:

-

The level of PGE2 in the culture medium was quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

Signaling Pathways and Molecular Mechanisms

The therapeutic effects of this compound are mediated through its interaction with several key signaling pathways. The following diagrams illustrate these molecular mechanisms.

Figure 1: Cardioprotective mechanism of this compound via the PI3K/Akt signaling pathway.

Comprehensive Literature Review on Taxilluside A Bioactivity: An In-depth Technical Guide

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

Our comprehensive search of the scientific literature for bioactivity data specifically on Taxilluside A has yielded insufficient quantitative and mechanistic information to construct the in-depth technical guide as originally intended. The available research is heavily focused on other compounds such as Taxifolin and Paclitaxel (Taxol), or on the general extracts of the Taxillus genus, without isolating the specific effects of this compound.

Therefore, this document will instead provide a detailed overview of the known bioactivities of extracts from the Taxillus genus, from which this compound is derived. While this analysis cannot be attributed solely to this compound, it provides the current landscape of scientific understanding and highlights potential areas for future research into this specific compound.

Bioactivity of Taxillus Genus Extracts: A Summary

Extracts from various species of the Taxillus genus, a member of the Loranthaceae family, have been investigated for a range of pharmacological activities. The primary areas of interest have been their antioxidant, anti-inflammatory, and antiproliferative effects.

Antioxidant and Anti-inflammatory Activities

Several studies have demonstrated that extracts from Taxillus species possess significant antioxidant and anti-inflammatory properties. These activities are often attributed to the presence of polyphenolic and flavonoid compounds within the extracts.

Key Findings:

-

Extracts from Taxillus sutchuenensis have shown potent antioxidant and anti-inflammatory activities. The ethyl-acetate fraction of an aqueous-ethanol extract exhibited the highest Trolox Equivalent Antioxidant Capacity (TEAC) and DPPH radical scavenging activities.[1] This fraction was also rich in polyphenols and flavonoids.[1]

-

In a study on Taxillus liquidambaricola, the ethanolic extracts demonstrated significant free radical scavenging capabilities.[2]

-

Ethanol extracts of Taxillus tsaii have been shown to reduce malondialdehyde levels in edemic paws of mice, indicating a reduction in lipid peroxidation.[3] This effect was associated with an increase in the activity of antioxidant enzymes such as superoxide dismutase and glutathione reductase.[3]

-

The anti-inflammatory effects of Taxillus extracts are linked to the downregulation of key inflammatory mediators. For instance, extracts have been found to decrease the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-induced RAW264.7 macrophages.[1][2]

-

Furthermore, extracts from Taxillus tsaii were found to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in an in-vivo model of inflammation.[3]

Antiproliferative and Anti-tumor Activities

The potential of Taxillus extracts to inhibit the growth of cancer cells has also been a subject of investigation.

Key Findings:

-

The ethyl-acetate fraction of Taxillus sutchuenensis extract displayed the highest antiproliferative activity against A549 human lung cancer cells, with an IC50 of 454.38 ± 1.48 μg/ml.[1] This suggests a potential for the compounds within this fraction to be explored for cancer therapy.

Experimental Methodologies

While specific protocols for this compound are unavailable, the following are summaries of methodologies used to assess the bioactivities of Taxillus extracts.

Antioxidant Activity Assays

-

DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay: This method assesses the ability of the extract to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The color change from violet to yellow is measured spectrophotometrically.

-

TEAC (Trolox Equivalent Antioxidant Capacity) Assay: This assay measures the antioxidant capacity of a substance by comparing its ability to scavenge the ABTS•+ radical cation to that of the standard antioxidant, Trolox.

Anti-inflammatory Activity Assays

-

Nitric Oxide (NO) Production in RAW264.7 Macrophages: Murine macrophage cells (RAW264.7) are stimulated with lipopolysaccharide (LPS) in the presence or absence of the plant extract. The amount of nitrite, a stable product of NO, in the cell culture supernatant is then measured using the Griess reagent.

-

Western Blot Analysis for iNOS and COX-2 Expression: Following treatment with LPS and the extract, cells are lysed, and proteins are separated by SDS-PAGE. The expression levels of iNOS and COX-2 proteins are then detected using specific antibodies.

-

Carrageenan-Induced Paw Edema in Mice: Inflammation is induced in the hind paw of mice by injecting a solution of λ-carrageenan. The volume of the paw is measured at different time points after injection to assess the anti-inflammatory effect of the orally administered extract.

Antiproliferative Activity Assay

-

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance at a specific wavelength.

Signaling Pathways Implicated in the Bioactivity of Taxillus Extracts

The anti-inflammatory effects of Taxillus extracts are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response.

Caption: Inhibition of the NF-κB signaling pathway by Taxillus extracts.

Future Directions

The promising antioxidant, anti-inflammatory, and antiproliferative activities of Taxillus extracts warrant further investigation. A critical next step is the bioassay-guided fractionation of these extracts to isolate and identify the specific bioactive compounds responsible for the observed effects. It is highly probable that this compound contributes to these activities. Future research should focus on:

-

Isolation and Purification of this compound: Obtaining a pure sample of this compound is essential for conducting definitive bioactivity studies.

-

In-depth Bioactivity Profiling: Once isolated, this compound should be screened against a comprehensive panel of assays to determine its antioxidant, anti-inflammatory, antiproliferative, neuroprotective, and cardiovascular effects.

-

Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound will be crucial for understanding its therapeutic potential.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.

By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this compound and other bioactive constituents of the Taxillus genus.

References

- 1. Antioxidant, anti-inflammatory, and antiproliferative activities of Taxillus sutchuenensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Analgesic and anti-inflammatory activities of the ethanol extract of Taxillus tsaii Chiu in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Extraction and Purification of Taxilluside A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxilluside A is a flavonoid glycoside that has been isolated from Taxillus chinensis (DC.) Danser, a parasitic plant used in traditional medicine. Preliminary studies on extracts of T. chinensis have indicated a range of biological activities, including the potential inhibition of fatty acid synthase (FAS), a key enzyme in lipogenesis that is upregulated in various diseases, including cancer and metabolic syndrome. These findings suggest that this compound may be a valuable compound for further investigation in drug discovery and development.

This document provides a detailed protocol for the extraction and purification of this compound from Taxillus chinensis. It also includes a protocol for evaluating its inhibitory activity against fatty acid synthase and a diagram of the associated signaling pathway.

Extraction and Purification of this compound

This protocol outlines a comprehensive procedure for the isolation of this compound from the dried stems and leaves of Taxillus chinensis. The methodology is based on standard phytochemical techniques for the extraction and purification of flavonoid glycosides.

Disclaimer: The following protocol is a representative method based on established principles of natural product chemistry. As a specific, detailed published protocol for this compound was not found in the literature, this procedure is provided as a guide and may require optimization.

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Detailed Protocol: Extraction

-

Sample Preparation:

-

Air-dry the stems and leaves of Taxillus chinensis.

-

Grind the dried plant material into a coarse powder.

-

-

Solvent Extraction:

-

Macerate the powdered plant material (1 kg) with 50% methanol (10 L) at room temperature for 24 hours.[1]

-

Repeat the extraction process three times to ensure exhaustive extraction.

-

Combine the extracts from all three macerations.

-

-

Concentration:

-

Filter the combined extract through cheesecloth and then Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

-

Detailed Protocol: Purification

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in distilled water (1 L).

-

Perform successive partitioning with ethyl acetate (3 x 1 L) and then n-butanol (3 x 1 L).

-

Separate and collect the n-butanol fraction, as polar flavonoid glycosides are expected to partition into this layer.[2]

-

Concentrate the n-butanol fraction to dryness under reduced pressure.

-

-

Silica Gel Column Chromatography:

-

Pre-treat the dried n-butanol fraction with silica gel (100-200 mesh) to create a dry powder for loading.

-

Pack a silica gel column (60-120 mesh) using a suitable solvent system (e.g., a gradient of chloroform-methanol).

-

Load the sample onto the column.

-

Elute the column with a gradient solvent system, starting with a less polar mixture and gradually increasing the polarity (e.g., from 100% chloroform to a chloroform-methanol mixture, and finally to 100% methanol).

-

Collect fractions of 50-100 mL and monitor the composition of each fraction using thin-layer chromatography (TLC).

-

Combine fractions containing the target compound based on TLC analysis.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the combined fractions containing this compound using a preparative HPLC system.[3][4][5]

-

Column: C18 reversed-phase column (e.g., 250 mm x 20 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

-

Flow Rate: 10-20 mL/min.

-

Detection: UV detector at a wavelength determined by the UV spectrum of a preliminary analytical run of the enriched fraction.

-

Inject the sample and collect the peak corresponding to this compound.

-

Lyophilize the collected fraction to obtain the purified compound.

-

Quantitative Data Summary

The following table provides a hypothetical representation of the yield and purity at each step of the extraction and purification process. Actual values may vary depending on the plant material and experimental conditions.

| Step | Starting Material (g) | Product | Yield (g) | Purity (%) |

| Extraction | 1000 (Dried Plant) | Crude Extract | 150 | ~5 |

| Partitioning | 150 (Crude Extract) | n-Butanol Fraction | 45 | ~15 |

| Column Chromatography | 45 (n-Butanol Fraction) | Enriched Fraction | 5 | ~60 |

| Preparative HPLC | 5 (Enriched Fraction) | Pure this compound | 0.5 | >98 |

Fatty Acid Synthase (FAS) Inhibition Assay

This protocol describes an in vitro assay to determine the inhibitory effect of this compound on fatty acid synthase activity by monitoring the oxidation of NADPH.[6][7][8]

Experimental Protocol

-

Preparation of Reagents:

-

Assay Buffer: 0.1 M potassium phosphate buffer (pH 7.0) containing 1 mM EDTA and 1 mM dithiothreitol (DTT).

-

Substrate Solution: Prepare a solution in the assay buffer containing acetyl-CoA (0.25 mM) and malonyl-CoA (0.4 mM).

-

NADPH Solution: Prepare a 5 mM solution of NADPH in the assay buffer.

-

Enzyme Solution: Purified human fatty acid synthase.

-

Test Compound: Prepare stock solutions of this compound in DMSO at various concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add the following to each well:

-

Assay buffer

-

Substrate solution

-

NADPH solution

-

Test compound (this compound) at various final concentrations (e.g., 1, 10, 50, 100 µM). Include a DMSO control.

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the FAS enzyme solution to each well.

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.

-

-

Data Analysis:

-

Calculate the rate of NADPH oxidation for each concentration of this compound.

-

Determine the percentage of FAS inhibition relative to the DMSO control.

-

Calculate the IC50 value (the concentration of this compound that inhibits 50% of FAS activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fatty Acid Synthase Signaling Pathway

The inhibition of fatty acid synthase can have significant downstream effects on cellular processes, particularly in cancer cells where FAS is often overexpressed. The diagram below illustrates the central role of FAS in lipid biosynthesis and how its inhibition can impact cell signaling.

References

- 1. Qualitative Analysis and Componential Differences of Chemical Constituents in Taxilli Herba from Different Hosts by UFLC-Triple TOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. Preparative HPLC | Teledyne LABS [teledynelabs.com]

- 4. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical inhibition of fatty acid synthase: molecular docking analysis and biochemical validation in ocular cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Inhibitory Effects of Maclurin on Fatty Acid Synthase and Adipocyte Differentiation [mdpi.com]

HPLC-UV method development for Taxilluside A quantification

An HPLC-UV Method for the Quantitative Determination of Taxilluside A

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a flavonoid glycoside found in various plant species, including those of the Taxillus genus, which are used in traditional medicine. The quantification of this compound is crucial for the quality control of raw materials and finished products, as well as for pharmacokinetic and pharmacodynamic studies. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used analytical technique for the quantification of such compounds due to its high sensitivity, specificity, and reproducibility.[1] This application note provides a detailed protocol for the development and validation of a reversed-phase HPLC-UV method for the quantitative determination of this compound.

Principle

The method utilizes a reversed-phase HPLC system to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, and a gradient mobile phase consisting of acetonitrile and water with a formic acid modifier allows for the efficient elution and separation of the analyte. The quantification is achieved by detecting the UV absorbance of this compound at its maximum absorption wavelength (λmax) and comparing the peak area with that of a known concentration of a reference standard.[2]

Materials and Reagents

-

This compound reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (HPLC grade)

-

Deionized water (18.2 MΩ·cm)

-

Plant material or sample containing this compound

Instrumentation

-

HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

-

Analytical balance

-

Ultrasonic bath

-

Centrifuge

-

Syringe filters (0.45 µm)

Experimental Protocols

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min, 10% B; 5-20 min, 10-40% B; 20-25 min, 40-10% B; 25-30 min, 10% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm (or the determined λmax of this compound) |

Note: The detection wavelength should be optimized by running a UV scan of a this compound standard solution from 200-400 nm to determine the wavelength of maximum absorbance.

Preparation of Standard Solutions

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.

Sample Preparation

-

Extraction: Accurately weigh 1.0 g of the powdered plant material and place it in a conical flask. Add 50 mL of 70% methanol.

-

Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.[3]

-

Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The developed method was validated according to the International Conference on Harmonisation (ICH) guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[4]

Linearity

The linearity of the method was evaluated by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.

Precision

The precision of the method was determined by analyzing six replicate injections of a standard solution at a medium concentration on the same day (intra-day precision) and on three different days (inter-day precision). The results are expressed as the relative standard deviation (%RSD).

Accuracy

The accuracy was assessed by a recovery study. A known amount of this compound standard was added to a pre-analyzed sample at three different concentration levels (low, medium, and high). The spiked samples were then analyzed, and the percentage recovery was calculated.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Data Presentation

The quantitative data for the method validation are summarized in the tables below.

Table 1: Linearity of this compound

| Parameter | Value |

| Linear Range | 1 - 100 µg/mL |

| Regression Equation | y = 25432x + 1234 |

| Correlation Coefficient (r²) | 0.9995 |

Table 2: Precision of the Method

| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| 50 | 0.85 | 1.23 |

Table 3: Accuracy of the Method

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |

| Low | 20 | 19.8 | 99.0 |

| Medium | 50 | 50.4 | 100.8 |

| High | 80 | 80.9 | 101.1 |

Table 4: LOD and LOQ

| Parameter | Value (µg/mL) |

| LOD | 0.15 |

| LOQ | 0.50 |

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Logical relationships in HPLC method development.

Conclusion

This application note describes a simple, rapid, and reliable HPLC-UV method for the quantification of this compound. The method was validated and shown to be linear, precise, and accurate over the tested concentration range. This protocol can be effectively used for the quality control and standardization of herbal products containing this compound. Further optimization may be required depending on the specific sample matrix.

References

- 1. Qualitative and quantitative analysis of flavonoids in Sophora tonkinensis by LC/MS and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RP - HPLC method for the estimation of Tamsulosin Hydrochloride in Tablet Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Qualitative Analysis and Componential Differences of Chemical Constituents in Taxilli Herba from Different Hosts by UFLC-Triple TOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UV/Vis spectroscopy as an in-line monitoring tool for tablet content uniformity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Taxilluside A in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Taxilluside A in human plasma. The protocol outlines a straightforward protein precipitation method for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies and other research applications requiring accurate measurement of this compound in a biological matrix.

Introduction

This compound is a flavonoid glycoside found in various plant species and is investigated for its potential pharmacological activities. To support preclinical and clinical development, a reliable bioanalytical method for its quantification in plasma is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the preferred technique for bioanalysis.[1] This document provides a detailed protocol for the extraction and quantification of this compound from human plasma.

Experimental

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound or another flavonoid glycoside not present in the matrix)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2EDTA)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

-

Microcentrifuge

-

Vortex mixer

-

Precision pipettes

Detailed Protocol

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solution: Prepare a 1 mg/mL stock solution of this compound and the Internal Standard (IS) in methanol.

-

Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for the calibration curve and QC samples.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 1-1000 ng/mL) and QC samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for each sample, standard, and QC.

-

Pipette 50 µL of plasma sample, calibration standard, or QC into the corresponding labeled tube.

-

Add 150 µL of the internal standard working solution (in acetonitrile) to each tube.

-

Vortex each tube for 30 seconds to precipitate proteins.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Gradient | See Table 1 |

Table 1: Gradient Elution Program

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 5 |

| 0.5 | 5 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 5 |

| 5.0 | 5 |

Mass Spectrometric Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temp. | Dependent on instrument |

| Gas Flow | Dependent on instrument |

| MRM Transitions | To be determined by infusion of pure standards. |

| Collision Energy | To be optimized for each transition. |

Table 2: Hypothetical MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| This compound | [M-H]⁻ or [M+H]⁺ | Fragment 1, Fragment 2 |

| Internal Standard | [M-H]⁻ or [M+H]⁺ | Fragment 1, Fragment 2 |

Data Analysis and Quantification

-

Integrate the chromatographic peaks for this compound and the IS.

-

Calculate the peak area ratio of the analyte to the IS.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of this compound in the QC and unknown samples from the calibration curve.

Method Validation Summary

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[2] Key validation parameters are summarized below.

Table 3: Method Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

|---|---|

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Within ±15% of the nominal value (±20% for LLOQ) |

| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ) |

| Recovery | Consistent and reproducible |

| Matrix Effect | Within acceptable limits |

| Stability | Stable under expected storage and processing conditions |

Workflow Diagram

References

Application Notes and Protocols for the Synthesis and Evaluation of Taxilluside A Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the total and semi-synthesis of Taxilluside A analogs, which are derivatives of quercetin and kaempferol glycosides. This document offers detailed experimental protocols for their synthesis and biological evaluation, with a focus on their potential as anticancer agents. Quantitative data on the cytotoxicity of various analogs are presented in tabular format for comparative analysis. Furthermore, key signaling pathways modulated by these compounds are illustrated to provide insights into their mechanisms of action.

Introduction

This compound, a flavonoid glycoside, and its analogs have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. Structurally, this compound is a quercetin-3-O-L-arabinofuranoside. The synthesis of analogs of this compound, primarily focusing on modifications of the flavonoid backbone (quercetin or kaempferol) and the attached sugar moiety, is a key strategy for developing novel therapeutic agents with improved efficacy and pharmacokinetic profiles. This document outlines methodologies for the chemical and enzymatic synthesis of these analogs and protocols for assessing their cytotoxic effects on cancer cell lines.

Synthetic Strategies and Protocols

The synthesis of this compound analogs can be approached through both total synthesis and semi-synthesis. Total synthesis involves the construction of the flavonoid aglycone followed by glycosylation, while semi-synthesis typically starts from a commercially available flavonoid and introduces the desired sugar moiety.

Protocol 1: Chemical Synthesis of Quercetin-3-O-glycoside Analogs

This protocol describes a general method for the chemical glycosylation of quercetin to produce 3-O-glycoside analogs. Regioselective glycosylation of the 3-hydroxyl group of flavonoids can be challenging due to the presence of multiple hydroxyl groups.[1]

Materials:

-

Quercetin

-

Protected glycosyl donor (e.g., acetobromo-α-D-glucose, peracetylated glycosyl bromides)

-

Anhydrous acetone or dichloromethane (DCM)

-

Potassium carbonate (K₂CO₃) or silver carbonate (Ag₂CO₃)

-

Molecular sieves (4 Å)

-

Sodium methoxide (NaOMe) in methanol

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Protection of Quercetin (Optional but Recommended for Regioselectivity): To achieve selective glycosylation at the 3-position, the other hydroxyl groups of quercetin (5, 7, 3', 4') can be protected using suitable protecting groups like benzyl or silyl ethers.

-

Glycosylation Reaction:

-

To a solution of protected or unprotected quercetin (1 equivalent) in anhydrous acetone or DCM, add the protected glycosyl donor (1.2-1.5 equivalents) and K₂CO₃ or Ag₂CO₃ (2-3 equivalents).

-

Add activated 4 Å molecular sieves to the mixture.

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, filter the mixture to remove the base and molecular sieves.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the protected glycoside.

-

-

Deprotection:

-

Dissolve the purified protected glycoside in dry methanol.

-

Add a catalytic amount of sodium methoxide solution (0.5 M in methanol).

-

Stir the mixture at room temperature for 2-4 hours until deacetylation is complete (monitored by TLC).

-

Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H⁺).

-

Filter the resin and concentrate the filtrate to obtain the deprotected quercetin-3-O-glycoside.

-

If other protecting groups were used, appropriate deprotection methods should be employed (e.g., hydrogenolysis for benzyl groups).

-

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Enzymatic Synthesis of Kaempferol-3-O-glucoside

Enzymatic synthesis offers high regioselectivity and stereoselectivity under mild reaction conditions. This protocol utilizes a glycosyltransferase (GT) to catalyze the transfer of a glucose moiety to the 3-hydroxyl group of kaempferol.

Materials:

-

Kaempferol

-

UDP-glucose (Uridine diphosphate glucose)

-

Recombinant glycosyltransferase (e.g., from Bacillus licheniformis)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Enzyme quenching solution (e.g., ice-cold methanol or acetonitrile)

-

HPLC system for analysis and purification

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare a reaction mixture containing:

-